molecular formula C16H14Cl2N4O2 B2778763 N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide CAS No. 879335-16-7

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide

カタログ番号 B2778763
CAS番号: 879335-16-7
分子量: 365.21
InChIキー: WGIOMQMNRLKLSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, including lymphoma and leukemia. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications are currently being investigated.

作用機序

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide works by inhibiting the activity of several key enzymes involved in cancer cell growth and survival. Specifically, the compound targets the Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) enzymes, which are known to be important in the development and progression of several types of cancer.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK and PI3K, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.

実験室実験の利点と制限

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide is its specificity for BTK and PI3K, which makes it a potentially valuable tool for studying the role of these enzymes in cancer cell growth and survival. However, the compound's efficacy and safety in humans are still being investigated, and further studies will be needed to determine its potential limitations and side effects.

将来の方向性

There are several potential future directions for research involving N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide. One area of interest is the development of combination therapies that include N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide and other targeted inhibitors. Another potential direction is the investigation of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide in combination with immunotherapy agents, which may have synergistic effects in the treatment of cancer. Additionally, further studies will be needed to determine the safety and efficacy of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide in clinical trials, and to identify potential biomarkers that may predict response to the compound.

合成法

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide involves several steps, including the reaction of 6,8-dichloroquinazoline-4-amine with ethyl 2-bromoacetate to form 2-(6,8-dichloroquinazolin-4-yl)oxyacetic acid ethyl ester. This intermediate is then reacted with 1-cyano-1-cyclopropane carboxylic acid to form the final product, N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide.

科学的研究の応用

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been shown to be effective against a variety of cancer cell lines in preclinical studies, including those associated with lymphoma and leukemia. The compound has been shown to inhibit the activity of several important signaling pathways involved in cancer cell growth and survival, including the B-cell receptor and PI3K pathways.

特性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2/c1-16(7-19,9-2-3-9)22-13(23)6-24-15-11-4-10(17)5-12(18)14(11)20-8-21-15/h4-5,8-9H,2-3,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOMQMNRLKLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=NC=NC3=C2C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-[(6,8-dichloroquinazolin-4-YL)oxy]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。